molecular formula C28H50 B1241614 5beta-Campestane

5beta-Campestane

Cat. No.: B1241614
M. Wt: 386.7 g/mol
InChI Key: WAAWMJYYKITCGF-WNWGVQQNSA-N
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Description

5β-Campestane is a steroidal hydrocarbon belonging to the campestane family, characterized by a cholestane-derived backbone with a 5β-hydrogen configuration. This compound lacks hydroxyl or other functional groups, distinguishing it from phytosterols like campesterol or cholesterol derivatives. Key identifiers include its CAS registry number (specific to 960化工网’s database) and molecular formula, inferred to be C₂₈H₅₀ based on structural analogs .

Properties

Molecular Formula

C28H50

Molecular Weight

386.7 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21-,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

WAAWMJYYKITCGF-WNWGVQQNSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

5β-Campestane is structurally closest to campesterol and ergost-5-en-3β-ol , but critical distinctions arise in functional groups and stereochemistry:

Compound Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors Key Structural Features
5β-Campestane C₂₈H₅₀ (inferred) ~386.7 g/mol ~9.2* 0 Fully saturated 5β-cholestane backbone
Campest-5-en-3β-ol C₂₈H₄₈O 400.68 g/mol 7.8 1 Δ⁵ double bond, 3β-hydroxyl group
3α,7α-Dihydroxy-5β-cholestane C₂₇H₄₈O₂ 404.36 g/mol 6.1 2 5β configuration, dihydroxylation at C3/C7
24-Methyl cholesterol C₂₈H₄₈O 400.68 g/mol 8.2 1 24-methyl substituent, 3β-hydroxyl group

Note: XLogP3 for 5β-Campestane is estimated based on hydrocarbon analogs. Data sourced from .

Key Observations:
  • Saturation vs. Unsaturation : Unlike campest-5-en-3β-ol (Δ⁵ double bond) or ergosterol derivatives, 5β-Campestane is fully saturated, reducing reactivity and increasing stability .
  • Functional Groups : The absence of hydroxyl groups in 5β-Campestane eliminates hydrogen-bonding capacity, resulting in lower polarity compared to campesterol or dihydroxy analogs .

Physicochemical Properties

Lipophilicity and Solubility:
  • 5β-Campestane’s high XLogP3 (~9.2) suggests extreme hydrophobicity, limiting aqueous solubility. This contrasts with hydroxylated analogs like 3α,7α-dihydroxy-5β-cholestane (XLogP3 = 6.1), where polar groups enhance solubility .
Thermal Stability:

Saturated hydrocarbons like 5β-Campestane exhibit higher thermal stability than unsaturated or hydroxylated sterols, making them suitable for high-temperature industrial applications .

Research Findings and Data Gaps

Analytical Characterization

  • Purity Standards: Guidelines emphasize the need for elemental analysis and spectral validation for novel compounds, but 5β-Campestane’s established status may rely on historical data .

Contradictions and Uncertainties

  • Molecular Formula Discrepancies: Some sources conflate 5β-Campestane with campestanol (C₂₈H₅₀O), highlighting the need for rigorous structural verification .
  • Biological Activity: No direct evidence links 5β-Campestane to bioactivity, unlike its hydroxylated analogs, which show roles in lipid metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Campestane
Reactant of Route 2
5beta-Campestane

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